molecular formula C7H8BrNO B12874668 2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone CAS No. 220270-63-3

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B12874668
CAS No.: 220270-63-3
M. Wt: 202.05 g/mol
InChI Key: YRELCDYVYXDYBH-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of brominated ketones It features a bromine atom attached to an ethanone group, which is further connected to a 1-methyl-1H-pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone typically involves the bromination of 1-(1-methyl-1H-pyrrol-3-yl)ethanone. One common method includes the reaction of 1-(1-methyl-1H-pyrrol-3-yl)ethanone with bromine in the presence of a suitable solvent like dichloromethane at low temperatures (0°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted ethanones.

    Reduction: 1-(1-methyl-1H-pyrrol-3-yl)ethanol.

    Oxidation: 1-(1-methyl-1H-pyrrol-3-yl)acetic acid.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone acts as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, making it valuable for creating various derivatives.

Synthetic Pathways

The synthesis typically involves bromination processes, which can be optimized for yield and efficiency. The compound can undergo reactions such as:

  • Nucleophilic substitutions
  • Coupling reactions
  • Formation of heterocycles

These reactions are crucial for developing pharmaceuticals and agrochemicals.

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of bromine with nucleophilesPyrrole derivatives
Coupling ReactionsFormation of carbon-carbon bondsBiologically active compounds
Heterocycle FormationCreation of complex ring structuresNew drug candidates

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets.

The compound's biological efficacy can be attributed to:

  • Bromine atom: Acts as a leaving group, facilitating the formation of reactive intermediates.
  • Pyrrole ring: Enhances binding affinity through π-π interactions and hydrogen bonding.

Studies have shown that it may inhibit certain enzymes or pathways relevant to disease processes, although further research is necessary to fully elucidate these mechanisms.

Anticancer Activity

A study published in Organic & Biomolecular Chemistry explored the anticancer potential of various pyrrole derivatives, including those derived from this compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro, showcasing their potential as therapeutic agents against cancer cells .

Antimicrobial Properties

Another investigation focused on the antimicrobial effects of brominated pyrroles. The findings suggested that compounds similar to this compound demonstrated significant activity against various bacterial strains, indicating their potential application in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The compound may also interact with enzymes, inhibiting their activity by forming stable adducts.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Similar structure but lacks the bromine atom.

    2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Similar structure but lacks the methyl group on the pyrrole ring.

    1-(1-Methyl-1H-pyrrol-3-yl)ethanol: Reduced form of the compound.

Uniqueness

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both a bromine atom and a methyl group on the pyrrole ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Biological Activity

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H8BrNO\text{C}_7\text{H}_8\text{Br}\text{N}O

This compound features a bromine atom, a pyrrole ring, and a ketone functional group, which are critical for its biological activity.

Antioxidant Activity

Recent studies have indicated that compounds related to pyrrole derivatives exhibit significant antioxidant properties. For instance, various pyrrole derivatives have shown promising results in DPPH radical scavenging assays. The antioxidant activity of this compound is hypothesized to be comparable to other known antioxidants, potentially due to the presence of the electron-rich pyrrole moiety which enhances its reactivity with free radicals .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays against several cancer cell lines. A study found that similar pyrrole derivatives exhibited cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The IC50 values for these compounds ranged significantly, indicating varying degrees of potency .

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundCell LineIC50 (µM)
2-Bromo-1-(1-methyl-pyrrol-3-yl)U-875.4
MDA-MB-2317.8
1-Methoxypyrrole-2-carboxamideStaphylococcus aureus12.0

Antimicrobial Activity

Pyrrole derivatives have also been reported to possess antimicrobial properties. For instance, research indicates that certain pyrrole-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

CompoundBacteriaInhibition Zone (mm)
2-Bromo-1-(1-methyl-pyrrol-3-yl)Staphylococcus aureus15
Escherichia coli12

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer activity of various pyrrole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against the U-87 cell line with an IC50 value lower than many conventional chemotherapeutic agents, suggesting its potential as an anticancer agent .

Case Study 2: Antioxidant Efficacy

In another investigation focusing on antioxidant properties, the DPPH assay revealed that the compound demonstrated a radical scavenging ability comparable to ascorbic acid. This suggests that modifications in the pyrrole structure can enhance antioxidant efficacy, making it a candidate for further development in oxidative stress-related conditions .

Properties

CAS No.

220270-63-3

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

2-bromo-1-(1-methylpyrrol-3-yl)ethanone

InChI

InChI=1S/C7H8BrNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3

InChI Key

YRELCDYVYXDYBH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C(=O)CBr

Origin of Product

United States

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